
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as S-23 and has been extensively studied for its potential use in the field of sports medicine and muscle wasting diseases.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves binding to androgen receptors in the body. This binding leads to an increase in protein synthesis and muscle growth. It also has a selective effect on bone tissue, leading to an increase in bone mineral density.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has a number of biochemical and physiological effects. These include an increase in muscle mass and strength, an increase in bone mineral density, and a decrease in body fat. It has also been shown to have a positive effect on insulin resistance and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide in lab experiments is its selectivity for androgen receptors. This allows researchers to study the effects of androgen receptor activation without the androgenic side effects associated with anabolic steroids. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can make dosing and administration more difficult.
Future Directions
There are a number of future directions for the study of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide. These include further studies on its potential use in the treatment of muscle wasting diseases and osteoporosis. It may also be studied for its potential use in the treatment of other conditions such as sarcopenia and cachexia. Additionally, there may be further studies on its mechanism of action and its effects on insulin resistance and glucose metabolism.
Synthesis Methods
The synthesis method of 3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide involves the reaction of 2-chloro-4-nitrophenyl isocyanate with 1-cyanocyclobutanol in the presence of a base. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide has been extensively studied for its potential use in the field of sports medicine and muscle wasting diseases. It has been shown to increase muscle mass and strength in animal models without causing the androgenic side effects associated with anabolic steroids. It has also been studied for its potential use in the treatment of osteoporosis and other bone disorders.
properties
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyanocyclobutyl)-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-5-2-1-4-10(11)8-12(18)13(19)17-14(9-16)6-3-7-14/h1-2,4-5,12,18H,3,6-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHZHXKYKHFQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C(CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659829.png)

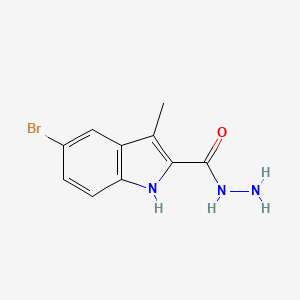
![Ethyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2659834.png)

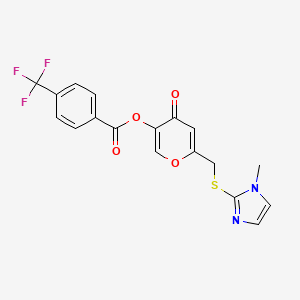
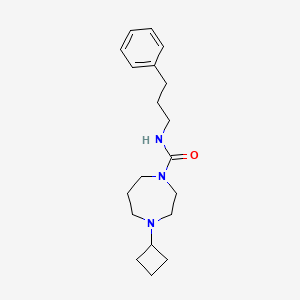
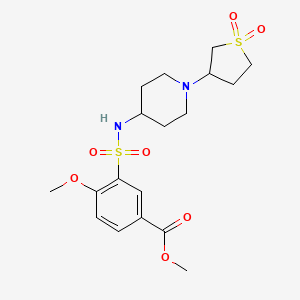
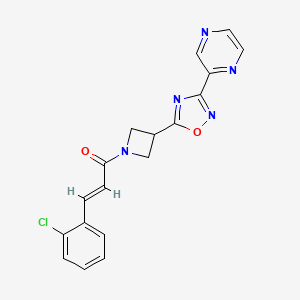
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2659844.png)
![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)